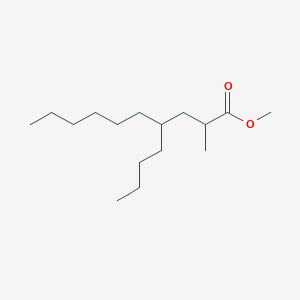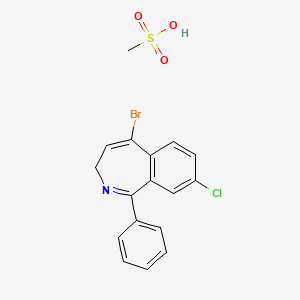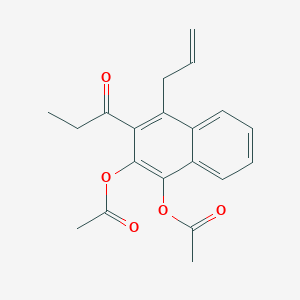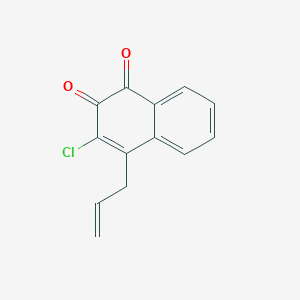![molecular formula C16H10Cl2N2O2 B14401373 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene CAS No. 88608-80-4](/img/structure/B14401373.png)
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is a complex organic compound belonging to the class of aromatic compounds. It features a benzene ring substituted with chlorine and isocyanate groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of isocyanate groups can be achieved through reactions with phosgene or other isocyanate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and isocyanation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate groups can participate in addition reactions with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used for reduction reactions.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, such as proteins and nucleic acids, potentially altering their function and activity. The pathways involved in these interactions depend on the specific nucleophiles and reaction conditions.
Comparación Con Compuestos Similares
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]benzene: Lacks the additional isocyanate group, making it less reactive.
2-Chloro-1-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: A positional isomer with different reactivity and properties.
1-Bromo-2-[(3-bromo-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: Substituted with bromine instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is unique due to its specific substitution pattern and the presence of multiple reactive isocyanate groups. This combination of features makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
88608-80-4 |
|---|---|
Fórmula molecular |
C16H10Cl2N2O2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
1-chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-5-2-4-12(8-19-9-21)13(14)7-11-3-1-6-15(18)16(11)20-10-22/h1-6H,7-8H2 |
Clave InChI |
LBBFVNURVWAVBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N=C=O)CC2=C(C=CC=C2Cl)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

